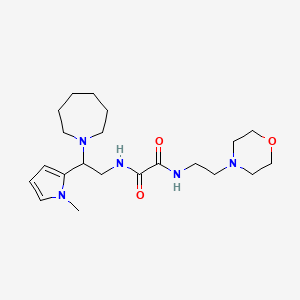![molecular formula C22H21N5O3 B2574296 N-{2-[3-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-5-(furan-2-yl)-1,2-oxazol-3-carboxamid CAS No. 1797244-52-0](/img/structure/B2574296.png)
N-{2-[3-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-5-(furan-2-yl)-1,2-oxazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features multiple heterocyclic rings, including furan, pyridine, indazole, and oxazole. These heterocyclic structures are known for their significant biological and pharmacological activities, making this compound a subject of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: Starting with a furan precursor, various functional groups are introduced through reactions such as halogenation and substitution.
Synthesis of the pyridine and indazole rings: These rings are often synthesized separately through cyclization reactions involving appropriate precursors.
Coupling reactions: The furan, pyridine, and indazole rings are then coupled using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Formation of the oxazole ring: The oxazole ring is typically formed through cyclization reactions involving nitriles and amides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can exhibit different biological activities.
Wirkmechanismus
The mechanism of action of 5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to inhibition or activation of the target’s function . This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(furan-2-yl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 2-(furan-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole
- 5-(furan-3-yl)-2-methylpent-1-en-3-one
Uniqueness
The uniqueness of 5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide lies in its combination of multiple heterocyclic rings, which confer a diverse range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c28-22(17-14-20(30-26-17)19-9-5-13-29-19)24-11-12-27-18-8-2-1-6-15(18)21(25-27)16-7-3-4-10-23-16/h3-5,7,9-10,13-14H,1-2,6,8,11-12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLROVIOOKRHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=NOC(=C3)C4=CC=CO4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2574214.png)

![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2574220.png)


![2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2574227.png)

![1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2574231.png)
![1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2574233.png)
![(E)-N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2574234.png)
![N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2574235.png)
